2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a difluoropyrrolidine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the difluoropyrrolidine intermediate, which is then coupled with the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents, such as dichloromethane, and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions may target the difluoropyrrolidine moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce partially or fully reduced pyrrolidine derivatives.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active site of the molecule. The difluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
- 2-{1-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]methyl}cyclobutylacetic acid
Uniqueness: 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid is unique due to the presence of the difluoropyrrolidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)10-13(9-19(25)26)24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLUXWZQFASKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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